molecular formula C11H21NO4 B1374273 tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 849767-19-7

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1374273
M. Wt: 231.29 g/mol
InChI Key: NOXASSDKQGKFKZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO4 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” involves several steps. For instance, one method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere . Another method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with tosyl chloride, TEA, and DMAP in DCM and THF .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” can be represented by the InChI code InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 . The compound has a molecular weight of 231.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” include a molecular weight of 231.29 g/mol, a topological polar surface area of 70 Ų, and a complexity of 249 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis Applications

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate serves as an intermediate or starting material in the synthesis of various compounds with potential biological activity:

  • Intermediate in Biologically Active Compounds Synthesis:

    • Kong et al. (2016) highlight the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material. The synthesized compound is an important intermediate in the production of crizotinib, a therapeutic agent Kong et al., 2016.
  • Key Intermediate in Drug Synthesis:

    • Wang et al. (2015) describe the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the production of Vandetanib, a medication used in cancer treatment. The synthesis process involves steps like acylation, sulfonation, and substitution Wang et al., 2015.
  • Synthesis of Anticancer Drug Intermediates:

    • Zhang et al. (2018) developed a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a vital intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions Zhang et al., 2018.

Molecular Structure Analysis

X-ray Crystallography Studies

X-ray studies provide insights into the molecular structure and orientation of tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate derivatives:

  • Molecular Packing and Hydrogen Bonding:
    • Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced version, revealing molecular packing driven by strong O-H...O=C hydrogen bonds in the crystal structure Didierjean et al., 2004.

Chemical Reactions and Transformations

Reaction Pathways and Derivative Formation

The compound is involved in various chemical reactions and transformations leading to the formation of new derivatives:

  • Formation of Piperidine Derivatives:

    • Moskalenko & Boev (2014) discuss the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles with high stereoselectivity Moskalenko & Boev, 2014.
  • Synthesis of Ethanol Derivatives:

    • The synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, was studied by Wei et al. (2010), showcasing the compound's role in synthesizing complex molecules Wei et al., 2010.

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASSDKQGKFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (14 g) in MeOH (300 mL) was added NaBH4 (12 g) in 12 lots over 1 h period. After completion of addition, the reaction mixture was stirred for 30 min. Removed solvent under reduced pressure, to the residue was added saturated NH4Cl solution (300 mL) and was extracted with EtOAc (300 mL). The organic layer was dried, filtered and concentrated under reduced pressure. The residue was purified by flash silica gel column chromatography by eluting with ethyl acetate to give 4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (10.1 g, cis/trans mixture).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (51.59 mmol, 14 g) in methanol (300 mL) was added sodium borohydride (12 g) in 12 portions over 30 min. The reaction mixture was stirred for additional 30 min, and the volatiles were removed under reduced pressure. To the residue was added saturated ammonium chloride (300 mL). The mixture was extracted with ethyl acetate (300 mL), and the organic layer was dried and concentrated under reduced pressure. The residue was purified on a flash silica gel column eluting with ethyl acetate to provide 4-hydroxy-3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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